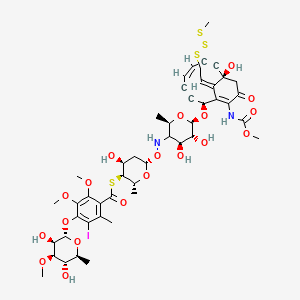
Calicheamicin alpha 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calicheamicin alpha 3 is a potent enediyne antitumor antibiotic derived from the bacterium Micromonospora echinospora. It is known for its ability to induce double-stranded DNA breaks, making it highly effective in targeting cancer cells. This compound has been utilized in the development of antibody-drug conjugates (ADCs) for the treatment of various leukemias .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calicheamicin alpha 3 involves complex chemical reactions, including the formation of enediyne cores and glycosylation. One of the key steps is the conjugation of calicheamicin to antibodies. This is achieved by synthesizing an activated calicheamicin containing a disulfide to 5-nitropyridine-2-thiol, a reactive leaving group, to yield the linker drug .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Micromonospora echinospora. The production can be enhanced by optimizing fermentation conditions and using in situ resin adsorption techniques to increase yield .
Chemical Reactions Analysis
Types of Reactions
Calicheamicin alpha 3 undergoes various chemical reactions, including:
Oxidation: The enediyne core can undergo oxidation reactions.
Reduction: Reduction reactions can modify the functional groups attached to the enediyne core.
Substitution: Substitution reactions can occur at the glycosylation sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of calicheamicin with modified functional groups, which can be used for further conjugation to antibodies or other therapeutic agents .
Scientific Research Applications
Calicheamicin alpha 3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enediyne chemistry and DNA cleavage mechanisms.
Biology: Employed in research on DNA damage and repair mechanisms.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Mechanism of Action
Calicheamicin alpha 3 exerts its effects by binding to the minor groove of DNA and causing double-stranded breaks. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA itself, and the pathways involved are those related to DNA damage response and repair .
Comparison with Similar Compounds
Similar Compounds
Esperamicin: Another enediyne antibiotic with similar DNA-cleaving properties.
Dynemicin: A hybrid enediyne antibiotic with both anthraquinone and enediyne moieties.
Neocarzinostatin: A chromoprotein antibiotic with enediyne core.
Uniqueness
Calicheamicin alpha 3 is unique due to its highly potent DNA-cleaving ability at sub-picomolar concentrations, making it one of the most effective antitumor agents known. Its use in ADCs also highlights its versatility and effectiveness in targeted cancer therapy .
Properties
CAS No. |
103716-13-8 |
|---|---|
Molecular Formula |
C47H59IN2O19S4 |
Molecular Weight |
1211.1 g/mol |
IUPAC Name |
S-[(2R,3S,4S,6S)-6-[[(2R,4S,5R,6R)-4,5-dihydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |
InChI |
InChI=1S/C47H59IN2O19S4/c1-20-29(38(60-5)41(62-7)39(31(20)48)68-45-37(56)40(61-6)34(53)22(3)66-45)43(57)72-42-23(4)64-28(18-25(42)51)69-50-32-21(2)65-44(36(55)35(32)54)67-27-14-12-10-11-13-16-47(59)19-26(52)33(49-46(58)63-8)30(27)24(47)15-17-71-73-70-9/h10-11,15,21-23,25,27-28,32,34-37,40,42,44-45,50-51,53-56,59H,17-19H2,1-9H3,(H,49,58)/b11-10-,24-15-/t21-,22+,23-,25+,27+,28+,32?,34+,35+,36-,37-,40-,42-,44+,45+,47+/m1/s1 |
InChI Key |
LOIKQPQFDFXTOY-NYTHOTATSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C(=C(C(=C2OC)OC)C(=O)S[C@@H]3[C@H](O[C@H](C[C@@H]3O)ONC4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]5C#C/C=C\C#C[C@@]\6(CC(=O)C(=C5/C6=C/CSSSC)NC(=O)OC)O)C)C)C)I)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)O)NOC4CC(C(C(O4)C)SC(=O)C5=C(C(=C(C(=C5OC)OC)OC6C(C(C(C(O6)C)O)OC)O)I)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















